3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine

Catalog No.
S980885
CAS No.
1039833-44-7
M.F
C9H10N2O2
M. Wt
178.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine

CAS Number

1039833-44-7

Product Name

3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine

IUPAC Name

3-[2-(furan-2-yl)ethyl]-1,2-oxazol-5-amine

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

InChI

InChI=1S/C9H10N2O2/c10-9-6-7(11-13-9)3-4-8-2-1-5-12-8/h1-2,5-6H,3-4,10H2

InChI Key

CYUVAXXVNMLOKG-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CCC2=NOC(=C2)N

Canonical SMILES

C1=COC(=C1)CCC2=NOC(=C2)N

3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine is a heterocyclic compound characterized by the presence of both a furan moiety and an oxazole ring. The compound features a furan group attached to an ethyl chain, which is further connected to an oxazole ring containing an amine functional group. Its molecular formula is C10H10N2O2, and it has garnered interest for its potential applications in medicinal chemistry and organic synthesis.

  • Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can convert the oxazole ring or the amine group into their corresponding reduced forms, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Nucleophilic substitution can occur at the nitrogen atom of the oxazole or at the furan ring when treated with suitable electrophiles.

These reactions allow for the modification of the compound's structure, leading to a variety of derivatives with potentially enhanced properties.

Research indicates that 3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine exhibits significant biological activity. It has been studied for its potential as:

  • Antimicrobial Agent: The compound shows promise in inhibiting bacterial growth, making it a candidate for developing new antibiotics.
  • Anticancer Properties: Preliminary studies suggest that it may inhibit cancer cell proliferation, indicating potential use in oncology.
  • Enzyme Inhibition: The compound's structure allows it to interact with specific enzymes, potentially modulating biochemical pathways relevant to various diseases.

The synthesis of 3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine typically involves several key steps:

  • Formation of the Oxazole Ring: A common method includes the cyclization of 2-amino acids with α,β-unsaturated carbonyl compounds in the presence of a base such as potassium carbonate.
  • Attachment of the Furan Group: The furan moiety can be introduced through a reaction involving furan derivatives and appropriate alkylating agents.
  • Purification: The final product is usually purified using techniques such as recrystallization or chromatography to achieve high purity levels necessary for biological testing.

3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine has several applications across various fields:

  • Pharmaceuticals: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
  • Chemical Research: The compound serves as a building block in synthesizing more complex heterocycles and can be used in organic synthesis.
  • Material Science: Its unique properties may also lend themselves to applications in developing new materials.

Studies on the interactions of 3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine with biological targets have revealed important insights into its mechanism of action. It is believed to bind to specific enzyme active sites, altering their activity and influencing metabolic pathways. This binding affinity is crucial for understanding its potential therapeutic effects and optimizing its structure for improved efficacy.

Several compounds share structural similarities with 3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine. These include:

Compound NameStructural FeaturesUnique Aspects
2-(Pyridin-2-yl)oxazoleContains a pyridine instead of furanLacks ethyl substitution
4-(Pyridin-2-YL)-1,2,3-triazoleContains a triazole ringDifferent heterocyclic framework
3-MethylisoxazoleSimilar oxazole frameworkLacks furan and ethyl groups
5-Amino-3-methylisoxazoleContains an amino groupDifferent substitution pattern

Uniqueness of 3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine:
This compound's unique combination of a furan ring and an oxazole structure with an amine functional group distinguishes it from similar compounds. Its specific substitution pattern may confer distinct chemical reactivity and biological properties that are not present in its analogs, making it particularly valuable in research and potential therapeutic applications.

Heterocyclic chemistry emerged as a distinct field in the early 19th century, with pivotal discoveries shaping modern organic synthesis. The isolation of uric acid derivatives by Carl Wilhelm Scheele in 1780 marked early interest in nitrogen-containing heterocycles. By 1818, Brugnatelli’s work on alloxan highlighted the structural complexity of oxygen-nitrogen systems. The mid-19th century saw the characterization of foundational heterocycles: pyridine (1849), pyrrole (1858), and furan (1870). Isoxazole entered the chemical lexicon later, with its first synthetic methodologies developed in the 20th century, driven by demand for bioactive molecules. These milestones laid the groundwork for advanced heterocyclic systems like 3-[2-(furan-2-yl)ethyl]-1,2-oxazol-5-amine, which combines isoxazole and furan moieties.

Significance of Isoxazole and Furan Moieties in Chemical Research

Isoxazole and furan rings are cornerstones of medicinal and materials chemistry. Isoxazoles exhibit broad bioactivity, featuring in COX-2 inhibitors (e.g., valdecoxib), antibiotics (e.g., oxacillin), and agrochemicals. Their synthetic versatility stems from 1,3-dipolar cycloadditions and transition metal-catalyzed reactions. Furan, a π-electron-rich heterocycle, is integral to natural products (e.g., ascorbic acid) and polymers (e.g., furan resins). The fusion of these systems, as in 3-[2-(furan-2-yl)ethyl]-1,2-oxazol-5-amine, leverages synergistic electronic effects for enhanced reactivity and binding affinity.

Chemical Identity and Classification of 3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine

IUPAC Name: 3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine
Molecular Formula: $$ \text{C}9\text{H}{10}\text{N}2\text{O}2 $$
Molecular Weight: 178.19 g/mol
Structural Features:

  • A 5-membered isoxazole ring ($$ \text{C}3\text{H}3\text{NO} $$) with an amine group at position 5.
  • A 2-(furan-2-yl)ethyl substituent at position 3, comprising a furan ring ($$ \text{C}4\text{H}3\text{O} $$) linked via an ethyl chain.

Classification:

  • Bicyclic heterocycle: Combines isoxazole (6π-electron aromatic) and furan (non-aromatic conjugated diene).
  • Functional groups: Primary amine, ether, and vinylogous ester (isoxazole).

Structural Comparison with Related Heterocyclic Compounds

CompoundStructureKey DifferencesApplications
Isoxazole$$ \text{C}3\text{H}3\text{NO} $$Lacks ethyl-furan substituentAntibiotics, anti-inflammatories
Furan$$ \text{C}4\text{H}4\text{O} $$No nitrogen heteroatomSolvents, pharmaceuticals
3-(Furan-2-yl)isoxazol-5-amine$$ \text{C}7\text{H}6\text{N}2\text{O}2 $$Smaller substituent (furan vs. ethyl-furan)Intermediate in drug synthesis
Benzofuran$$ \text{C}8\text{H}6\text{O} $$Benzene-fused furan, no isoxazoleAnticancer agents

The ethyl-furan side chain in 3-[2-(furan-2-yl)ethyl]-1,2-oxazol-5-amine enhances steric bulk and π-stacking capacity compared to simpler analogs, enabling unique interactions in catalysis and biomolecular binding.

The retrosynthetic analysis of 3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine reveals multiple strategic disconnections that can guide efficient synthetic planning [1] [2]. The target molecule can be deconstructed through several key approaches: disconnection at the ethyl linker between the furan and isoxazole rings, cleavage of the isoxazole ring itself, or functional group interconversion of the 5-amino substituent [1] [2].

The most straightforward retrosynthetic approach involves 1,3-dipolar cycloaddition disconnection, where the isoxazole ring can be traced back to a nitrile oxide dipole and an appropriate dipolarophile [3] [4]. For this target compound, the retrosynthetic analysis suggests the use of a furan-containing alkyne or alkene precursor as the dipolarophile component, which would react with a suitable nitrile oxide to construct the isoxazole core [4] [5].

Alternative retrosynthetic pathways include the Van Leusen approach, utilizing tosylmethyl isocyanide chemistry with furan-containing aldehydes [6] [7]. This strategy offers particular advantages for accessing highly substituted isoxazole derivatives with good functional group tolerance [8] [9]. The β-enamino diketone approach represents another viable retrosynthetic disconnection, allowing for regioselective access to different substitution patterns through careful selection of reaction conditions [10] [11].

Classical Synthetic Approaches to Isoxazole-containing Compounds

Classical synthetic methodologies for isoxazole formation have evolved significantly since the pioneering work of Claisen in 1903 [12]. The fundamental condensation approach involves the reaction of β-diketones with hydroxylamine hydrochloride under acidic or basic conditions, providing access to 3,5-disubstituted isoxazoles [12] [13]. This methodology has been extensively modified to accommodate various substitution patterns and functional groups.

The oxime-based cyclization strategy represents another classical approach, wherein aldoximes or ketoximes undergo intramolecular cyclization to form isoxazole rings [14] [15]. This method is particularly valuable for preparing complex isoxazole architectures, though it often requires harsh reaction conditions and may suffer from regioselectivity issues [14] [15].

Nitroacetic ester condensations constitute an important classical method, involving the reaction of aromatic aldehydes with nitroacetic esters in the presence of bases such as diethylamine [3]. This approach typically proceeds through intermediate alkyl 5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylate derivatives, which subsequently undergo cyclization to afford the desired isoxazole products [3].

For furan-containing isoxazole derivatives specifically, classical approaches often employ furan-2-carbaldehyde derivatives as starting materials [6]. These substrates can undergo condensation reactions with hydroxylamine or related nucleophiles, followed by cyclization processes to establish the isoxazole ring system [6] [16].

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

The 1,3-dipolar cycloaddition reaction represents the most versatile and widely employed method for isoxazole synthesis [3] [12]. This transformation involves the reaction between nitrile oxides (1,3-dipoles) and alkenes or alkynes (dipolarophiles) to form isoxazoline or isoxazole products, respectively [3] [4]. The reaction proceeds through a concerted mechanism via a cyclic transition state, though computational studies have also suggested possible stepwise pathways through diradical intermediates [3] [12].

Nitrile oxide generation can be achieved through multiple methods, including dehydrohalogenation of chloroximes, dehydration of primary nitro compounds using the Mukaiyama method, or oxidation of aldoximes [17] [18]. For the synthesis of compounds like 3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine, in situ generation of nitrile oxides from O-silylated hydroxamic acids using trifluoromethanesulfonic anhydride and triethylamine provides excellent regioselectivity and functional group tolerance [4] [5].

The regioselectivity of 1,3-dipolar cycloadditions is governed by frontier molecular orbital interactions and can be predicted using established theoretical frameworks [3] [4]. For terminal alkynes bearing electron-withdrawing groups, the reaction typically favors formation of 3,5-disubstituted isoxazoles with high regioselectivity [4] [19]. When α-cyanoenamines are employed as dipolarophiles, the cycloaddition leads directly to 5-aminoisoxazole derivatives through spontaneous hydrogen cyanide elimination [17] [18].

Environmental considerations have led to the development of metal-free 1,3-dipolar cycloaddition protocols [3] [4]. These methods utilize mild reaction conditions and avoid the use of toxic transition metal catalysts, making them particularly attractive for industrial applications [4] [5]. The compatibility with biological molecules such as peptides and peptide nucleic acids further enhances the synthetic utility of these transformations [4] [5].

Metal-catalyzed Coupling Strategies

Transition metal catalysis has revolutionized isoxazole synthesis by enabling new disconnection strategies and improving reaction efficiency [20] [21]. Copper-catalyzed methodologies are particularly prominent, with copper(I) complexes facilitating regioselective 1,3-dipolar cycloadditions between nitrile oxides and terminal acetylenes [3] [12]. These reactions typically proceed under mild conditions and provide excellent yields of 3,5-disubstituted isoxazoles [3] [4].

Iron-mediated synthesis offers an economically attractive alternative to precious metal catalysis [21]. Iron(III) nitrate can serve as both a nitration and cyclization reagent, enabling the direct transformation of alkynes into isoxazoles [21]. This methodology demonstrates good chemoselectivity for both self-coupling and cross-coupling products, with potassium iodide serving as a beneficial additive [21].

Palladium-catalyzed cross-coupling reactions provide powerful tools for the functionalization of pre-formed isoxazole cores [22]. The preparation of 4-iodoisoxazoles enables subsequent Suzuki, Sonogashira, and Heck reactions, allowing for the construction of highly substituted isoxazole libraries [22] [23]. This approach is particularly valuable for late-stage diversification and can be readily scaled to provide multi-gram quantities of products [22] [23].

Gold and silver catalysis have emerged as effective strategies for the cyclization of alkynone oxime ethers and related precursors [20]. These methods typically proceed through electrophilic activation of the alkyne functionality, followed by intramolecular cyclization to form the isoxazole ring [20]. The mild reaction conditions and high functional group tolerance make these approaches suitable for complex molecule synthesis [20].

Environmentally Benign Synthesis Procedures

Green chemistry principles have driven the development of environmentally sustainable isoxazole synthesis methods [24] [25] [26]. Aqueous media reactions eliminate the need for organic solvents and often provide comparable or superior yields compared to traditional organic solvent-based processes [24] [25]. The synthesis of 5-arylisoxazole derivatives through reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water exemplifies this approach [25].

Microwave-assisted synthesis represents a powerful green technology for isoxazole preparation [27] [28] [29]. Microwave irradiation enhances reaction rates and selectivity while reducing energy consumption compared to conventional heating methods [27] [28]. The synthesis of isoxazole derivatives via chalcone intermediates under microwave conditions demonstrates yields of 80-85% with significantly reduced reaction times [27] [28].

Mechanochemical approaches using ball-milling technology enable solvent-free synthesis of isoxazole derivatives [30]. The 1,3-dipolar cycloaddition of terminal alkynes with hydroxyimidoyl chlorides over Cu/Al2O3 surfaces demonstrates excellent scalability to gram-scale synthesis without requiring additional milling time variations [30]. The recyclable nature of the Cu/Al2O3 catalyst further enhances the environmental sustainability of this approach [30].

Ultrasonic irradiation in combination with natural catalysts provides another green synthetic pathway [31]. The use of lemon juice as a natural acid catalyst under ultrasonic conditions enables the preparation of isoxazolone derivatives with minimal environmental impact [31]. This methodology combines the benefits of natural, biodegradable catalysts with energy-efficient ultrasonic activation [31].

Deep eutectic solvents such as choline chloride:urea mixtures offer biorenewable alternatives to conventional organic solvents [12]. These systems demonstrate excellent recyclability and can be readily separated from products, making them attractive for industrial applications [12]. The regioselective synthesis of 3,5-disubstituted isoxazoles in deep eutectic solvents proceeds with good yields and minimal waste generation [12].

Regioselective Synthesis of 5-Aminoisoxazole Derivatives

The regioselective synthesis of 5-aminoisoxazole derivatives requires careful consideration of reaction conditions and substrate selection [10] [11] [32]. β-Enamino diketone approaches offer exceptional control over regiochemical outcomes through variation of Lewis acid catalysts and reaction conditions [10] [11]. The use of boron trifluoride etherate in acetonitrile at room temperature favors formation of 3,4-disubstituted isoxazoles, while basic conditions in methanol promote 4,5-disubstituted products [10] [11].

Direct 5-aminoisoxazole synthesis can be achieved through 1,3-dipolar cycloaddition of nitrile oxides with α-cyanoenamines [17] [18]. This methodology proceeds with high regioselectivity (>95%) and provides yields ranging from 58-94% [17] [18]. The spontaneous elimination of hydrogen cyanide from the initial cycloaddition product directly affords the desired 5-aminoisoxazole without requiring isolation of intermediate isoxazolines [17] [18].

Enaminone-based strategies enable complementary regioselective access to both 3-arylaminoisoxazoles and 5-arylaminoisoxazoles [32]. Treatment of enaminones with aqueous hydroxylamine in dimethylformamide at 100°C produces 3-arylaminoisoxazoles, while reaction in the presence of potassium hydroxide and tetrabutylammonium bromide in water under reflux conditions yields 5-arylaminoisoxazoles [32].

Mechanistic considerations play a crucial role in achieving regioselective outcomes [10] [11]. The presence of sterically demanding aminoalkyl secondary groups such as isopropylamine or tert-butylamine bound to the β-carbon of β-enamino diketone systems, combined with Lewis acid activation, provides conditions for highly regioselective formation of specific regioisomers [10] [11].

XLogP3

1.4

Dates

Last modified: 08-16-2023

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